molecular formula C23H14Cl2N6O5S B10776064 1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid

Cat. No.: B10776064
M. Wt: 557.4 g/mol
InChI Key: BLCUJFVIEUPNOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Chemical Reactions Analysis

PSB-10211 primarily undergoes reactions typical of sulfoanthraquinone derivatives. These reactions include:

Common reagents and conditions used in these reactions include strong oxidizing or reducing agents and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

PSB-10211 has several scientific research applications, including:

    Chemistry: Used as a tool compound to study the P2X2 receptor and its role in various chemical processes.

    Biology: Helps in understanding the physiological roles of P2X2 receptors in different biological systems.

    Medicine: Investigated for its potential therapeutic applications in conditions where P2X2 receptor modulation is beneficial.

    Industry: Utilized in the development of new drugs targeting purinergic receptors

Mechanism of Action

PSB-10211 exerts its effects by competitively antagonizing the P2X2 receptor. This receptor is an ATP-gated ion channel involved in various cellular processes. By blocking the receptor, PSB-10211 modulates the flow of ions across the cell membrane, thereby affecting cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H14Cl2N6O5S

Molecular Weight

557.4 g/mol

IUPAC Name

1-amino-4-[3-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]anilino]-9,10-dioxoanthracene-2-sulfonic acid

InChI

InChI=1S/C23H14Cl2N6O5S/c24-21-29-22(25)31-23(30-21)28-11-5-3-4-10(8-11)27-14-9-15(37(34,35)36)18(26)17-16(14)19(32)12-6-1-2-7-13(12)20(17)33/h1-9,27H,26H2,(H,34,35,36)(H,28,29,30,31)

InChI Key

BLCUJFVIEUPNOP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC(=CC=C4)NC5=NC(=NC(=N5)Cl)Cl)S(=O)(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.